3-(3-Methylpyridin-2-yl)propanenitrile

Lipophilicity Drug‑likeness Computed Properties

3-(3-Methylpyridin-2-yl)propanenitrile is a nitrile-functionalized pyridine building block with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol. It features a 3-methyl substituent on the pyridine ring and a propanenitrile side chain attached at the 2-position, yielding a defined hydrogen‑bond acceptor count of 2, a topological polar surface area of 36.7 Ų, and a computed XLogP3‑AA of 1.2.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 132554-23-5
Cat. No. B163303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylpyridin-2-yl)propanenitrile
CAS132554-23-5
Synonyms2-Pyridinepropanenitrile,3-methyl-(9CI)
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)CCC#N
InChIInChI=1S/C9H10N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5H2,1H3
InChIKeyLCSZUKGRJKOXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylpyridin-2-yl)propanenitrile (CAS 132554-23-5): Chemical Identity, Physical Properties, and Procurement Baseline


3-(3-Methylpyridin-2-yl)propanenitrile is a nitrile-functionalized pyridine building block with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol [1]. It features a 3-methyl substituent on the pyridine ring and a propanenitrile side chain attached at the 2-position, yielding a defined hydrogen‑bond acceptor count of 2, a topological polar surface area of 36.7 Ų, and a computed XLogP3‑AA of 1.2 [1]. These descriptors place the compound in a distinct property space relative to its oxidized (β‑ketonitrile) and α‑branched analogs, directly influencing solubility, membrane permeability, and downstream synthetic utility [2].

Why Generic Pyridyl‑Propanenitrile Substitution Cannot Deliver the Same Research Value as 3‑(3‑Methylpyridin‑2‑yl)propanenitrile


Simple substitution of a generic pyridyl‑propanenitrile for 3‑(3‑methylpyridin‑2‑yl)propanenitrile neglects the critical influence of the 3‑methyl group on electronic distribution and steric environment at the pyridine nitrogen. The methyl substituent modulates the basicity of the heterocyclic nitrogen and alters the preferred conformation of the propanenitrile chain, directly impacting metal‑coordination geometry and the regioselectivity of downstream heterocyclization reactions [1]. Furthermore, the absence of a β‑keto group (as in the 3‑oxopropanenitrile analog) eliminates an electrophilic site, fundamentally changing the reaction landscape in nucleophilic additions and cyclocondensations . These differences make interchanging analogs without re‑optimization of reaction conditions or biological assay parameters highly likely to produce non‑transferable results.

Quantitative Differentiation Evidence for 3‑(3‑Methylpyridin‑2‑yl)propanenitrile Against Closest Analogs


Computed Lipophilicity (XLogP3‑AA) of 3‑(3‑Methylpyridin‑2‑yl)propanenitrile vs. 3‑(3‑Methylpyridin‑2‑yl)‑3‑oxopropanenitrile

The target compound exhibits a computed XLogP3‑AA value of 1.2, whereas the β‑ketonitrile analog 3‑(3‑methylpyridin‑2‑yl)‑3‑oxopropanenitrile (CAS 59718‑85‑3) shows a substantially higher computed XLogP of approximately 1.8 [1][2]. This 0.6‑unit increase in lipophilicity for the keto analog arises from the electron‑withdrawing effect of the carbonyl, which reduces hydrogen‑bond acceptor polarizability and increases hydrophobicity.

Lipophilicity Drug‑likeness Computed Properties

Hydrogen‑Bond Acceptor Count of 3‑(3‑Methylpyridin‑2‑yl)propanenitrile versus β‑Ketonitrile Analog

3‑(3‑Methylpyridin‑2‑yl)propanenitrile possesses exactly 2 hydrogen‑bond acceptors (the pyridine nitrogen and the nitrile nitrogen), whereas the β‑ketonitrile analog adds a third acceptor in the carbonyl oxygen, giving it 3 hydrogen‑bond acceptors total [1][2]. The lower acceptor count in the target compound simplifies its interaction pattern with solvation and biomolecular targets.

Hydrogen‑bonding Supramolecular chemistry Solubility

Quantitative Synthesis Yield of 3‑(3‑Methylpyridin‑2‑yl)propanenitrile under Optimized Vilsmeier Conditions

A published one‑step Vilsmeier protocol delivers 3‑(3‑methylpyridin‑2‑yl)propanenitrile in quantitative yield (reported as approximately 100 %), whereas comparable Vilsmeier‑type reactions for unsubstituted or 4‑methyl analogs typically achieve yields in the 60–80 % range under non‑optimized conditions [1]. The quantitative yield is attributed to the favorable electronic activation imparted by the 3‑methyl group, which stabilizes the Vilsmeier intermediate.

Synthetic efficiency Process chemistry Yield optimization

Rotatable Bond Count Influence on Conformational Flexibility: 3‑(3‑Methylpyridin‑2‑yl)propanenitrile vs. 2‑Methyl‑2‑(3‑methylpyridin‑2‑yl)propanenitrile

The target compound contains 2 rotatable bonds (the propanenitrile chain), while the α‑branched analog 2‑methyl‑2‑(3‑methylpyridin‑2‑yl)propanenitrile (CAS 1232431‑65‑0) possesses 3 rotatable bonds, introducing an additional torsional degree of freedom [1]. The lower rotatable bond count in the target enhances conformational restriction, a property often correlated with improved binding affinity in protein‑ligand interactions.

Conformational restriction Ligand pre‑organization Medicinal chemistry

Topological Polar Surface Area (TPSA) Comparison for Central Nervous System Multi‑parameter Optimization (MPO) Scoring

The target compound has a TPSA of 36.7 Ų [1], well below the common 60 Ų threshold for blood‑brain barrier penetration, while the β‑ketonitrile analog shows a TPSA of 53.8 Ų [2]. The 17.1 Ų difference has significant implications in CNS drug design, where a lower TPSA is associated with improved passive membrane permeability.

CNS drug design Permeability TPSA

Computed Boiling Point and Flash Point Differentiation from the β‑Ketonitrile Analog

3‑(3‑Methylpyridin‑2‑yl)propanenitrile has a computed boiling point of approximately 299 °C at 760 mmHg and a flash point of 109.5 °C , whereas the β‑ketonitrile analog 3‑(3‑methylpyridin‑2‑yl)‑3‑oxopropanenitrile exhibits a higher computed boiling point of 328 °C and a flash point of 152 °C . The approximately 29 °C lower boiling point and 42.5 °C lower flash point for the target compound reflect a weaker intermolecular interaction network in the absence of the carbonyl group.

Physical property Process safety Purification

Best Application Scenarios for 3‑(3‑Methylpyridin‑2‑yl)propanenitrile Based on Differentiated Evidence


Fragment‑Based Drug Discovery for CNS Targets

The low computed TPSA of 36.7 Ų combined with a moderate LogP of 1.2 and only 2 hydrogen‑bond acceptors positions 3‑(3‑methylpyridin‑2‑yl)propanenitrile as an attractive fragment for CNS‑oriented libraries [1]. Its reduced conformational flexibility (2 rotatable bonds) supports pre‑organized binding, and the 3‑methyl group provides a site for metabolic probing without excessive polarity addition. Procurement for fragment screening should prioritize supplies with ≥95 % purity and characterization by quantitative ¹H‑NMR .

High‑Yield Process Intermediate for Heterocyclic Libraries

The quantitative one‑step Vilsmeier synthesis reported for this specific 3‑methyl isomer [1] makes it a cost‑effective intermediate for parallel library synthesis. Research programs building pyrazolopyridines, pyridodiazepines, or other fused heterocycles can leverage the >95 % conversion to reduce the number of purification steps, directly lowering cost per analog. The lower boiling point relative to the β‑ketonitrile analog also facilitates distillation‑based purification at scale.

Structure‑Activity Relationship (SAR) Studies on Methyl‑Regioisomeric Pyridine Series

The precise 3‑methyl substitution pattern differentiates this compound from 4‑methyl and unsubstituted pyridine congeners in terms of electronic donation to the heterocyclic nitrogen. This differentiation makes the compound a critical control in SAR campaigns aiming to map the effect of methyl position on target binding [1]. Researchers should specify the 3‑methyl isomer explicitly and verify identity by ¹³C‑NMR and high‑resolution mass spectrometry to avoid regio‑isomeric contamination.

Metal‑Ligand Coordination and Catalysis Research

The nitrile functionality and 2‑pyridyl nitrogen create a bidentate ligand motif with a bite angle modulated by the 3‑methyl group. The quantitative synthetic availability of this specific isomer enables systematic studies of steric and electronic effects in transition‑metal catalysis [1]. The lower flash point and boiling point relative to the β‑ketonitrile analog simplify solvent removal and ligand recovery during catalyst screening.

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